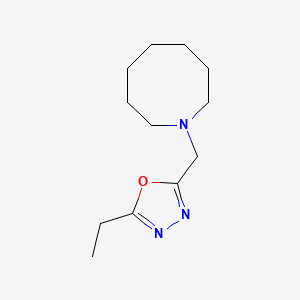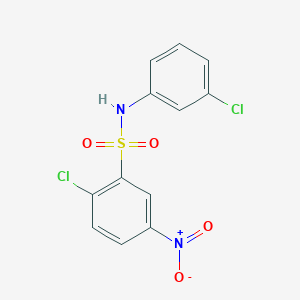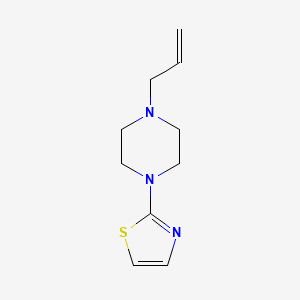
4-(2,4-Dibromo-5-methylphenyl)sulfonylmorpholine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(2,4-Dibromo-5-methylphenyl)sulfonylmorpholine, also known as DBS-M, is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields.
Mecanismo De Acción
The mechanism of action of 4-(2,4-Dibromo-5-methylphenyl)sulfonylmorpholine is not fully understood. However, it is believed that 4-(2,4-Dibromo-5-methylphenyl)sulfonylmorpholine exerts its anti-cancer properties by inhibiting the activity of certain enzymes involved in cell division. In material science, 4-(2,4-Dibromo-5-methylphenyl)sulfonylmorpholine acts as a linker between metal ions, forming a porous framework that can selectively adsorb gases. In catalysis, 4-(2,4-Dibromo-5-methylphenyl)sulfonylmorpholine acts as a chiral ligand, facilitating the formation of chiral catalysts.
Biochemical and Physiological Effects:
4-(2,4-Dibromo-5-methylphenyl)sulfonylmorpholine has been shown to possess anti-cancer properties by inhibiting the growth of cancer cells. In addition, 4-(2,4-Dibromo-5-methylphenyl)sulfonylmorpholine has been shown to have low toxicity in vitro, making it a promising candidate for further development as an anti-cancer drug. However, further studies are needed to determine the exact biochemical and physiological effects of 4-(2,4-Dibromo-5-methylphenyl)sulfonylmorpholine.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of 4-(2,4-Dibromo-5-methylphenyl)sulfonylmorpholine is its versatility, as it can be used in various fields, including medicinal chemistry, material science, and catalysis. In addition, 4-(2,4-Dibromo-5-methylphenyl)sulfonylmorpholine has low toxicity in vitro, making it a promising candidate for further development as an anti-cancer drug. However, one of the limitations of 4-(2,4-Dibromo-5-methylphenyl)sulfonylmorpholine is its relatively complex synthesis method, which may limit its scalability for industrial applications.
Direcciones Futuras
There are several future directions for the study of 4-(2,4-Dibromo-5-methylphenyl)sulfonylmorpholine. In medicinal chemistry, further studies are needed to determine the exact mechanism of action of 4-(2,4-Dibromo-5-methylphenyl)sulfonylmorpholine and its potential as an anti-cancer drug. In material science, further studies are needed to explore the potential applications of 4-(2,4-Dibromo-5-methylphenyl)sulfonylmorpholine as a building block for the synthesis of metal-organic frameworks. In catalysis, further studies are needed to optimize the synthesis of chiral catalysts using 4-(2,4-Dibromo-5-methylphenyl)sulfonylmorpholine as a ligand. Overall, 4-(2,4-Dibromo-5-methylphenyl)sulfonylmorpholine has great potential for further development and exploration in various fields.
Métodos De Síntesis
4-(2,4-Dibromo-5-methylphenyl)sulfonylmorpholine can be synthesized through a multi-step process involving the condensation of 2,4-dibromo-5-methylbenzenesulfonyl chloride with morpholine. This process results in the formation of a white crystalline powder, which can be purified through recrystallization.
Aplicaciones Científicas De Investigación
4-(2,4-Dibromo-5-methylphenyl)sulfonylmorpholine has been studied for its potential applications in various fields, including medicinal chemistry, material science, and catalysis. In medicinal chemistry, 4-(2,4-Dibromo-5-methylphenyl)sulfonylmorpholine has been shown to possess anti-cancer properties by inhibiting the growth of cancer cells. In material science, 4-(2,4-Dibromo-5-methylphenyl)sulfonylmorpholine has been used as a building block for the synthesis of metal-organic frameworks, which have potential applications in gas storage and separation. In catalysis, 4-(2,4-Dibromo-5-methylphenyl)sulfonylmorpholine has been used as a ligand for the synthesis of chiral catalysts.
Propiedades
IUPAC Name |
4-(2,4-dibromo-5-methylphenyl)sulfonylmorpholine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13Br2NO3S/c1-8-6-11(10(13)7-9(8)12)18(15,16)14-2-4-17-5-3-14/h6-7H,2-5H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HHHDHKJMNNCVMA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1Br)Br)S(=O)(=O)N2CCOCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13Br2NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.10 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(2,4-Dibromo-5-methylphenyl)sulfonylmorpholine | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-(4-{5-[(3-Methylphenoxy)methyl]-1,2,4-oxadiazol-3-yl}phenyl)morpholine](/img/structure/B7544217.png)
![N-{4-[3-(4-morpholin-4-ylphenyl)-1,2,4-oxadiazol-5-yl]phenyl}acetamide](/img/structure/B7544221.png)
![N-(5-ethyl-4,5,6,7-tetrahydro[1,3]thiazolo[5,4-c]pyridin-2-yl)benzamide](/img/structure/B7544229.png)

![4-{4-[5-(3-Chlorophenyl)-1,2,4-oxadiazol-3-yl]phenyl}morpholine](/img/structure/B7544235.png)
![4-{4-[5-(4-Fluorophenyl)-1,2,4-oxadiazol-3-yl]phenyl}morpholine](/img/structure/B7544238.png)
![1-(4-{5-[(4-Fluorophenoxy)methyl]-1,2,4-oxadiazol-3-yl}phenyl)piperidine](/img/structure/B7544241.png)
![1-{4-[5-(3,4-Difluorophenyl)-1,2,4-oxadiazol-3-yl]phenyl}piperidine](/img/structure/B7544242.png)

![4-[(2,3-Difluorophenyl)methyl]-2-methylmorpholine](/img/structure/B7544255.png)

![1-[4-(1,3-Thiazol-2-yl)piperazin-1-yl]butan-1-one](/img/structure/B7544272.png)
![N,N-dimethyl-3-oxo-2-[(5-pyridin-4-yl-1,3,4-oxadiazol-2-yl)sulfanyl]butanamide](/img/structure/B7544276.png)
